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Compound of Interest

Compound Name: Molybdenum pentafluoride

Cat. No.: B078036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of

molybdenum pentafluoride (MoF₅), a compound of significant interest in inorganic chemistry

and materials science. This document details the crystallographic parameters, experimental

methodologies for its synthesis and characterization, and visual representations of its structural

features.

Introduction
Molybdenum pentafluoride (MoF₅) is a yellow, hygroscopic solid that presents intriguing

structural chemistry.[1][2] Understanding its crystal structure is fundamental to elucidating its

physical and chemical properties, which is crucial for its potential applications. MoF₅ is known

to exist in at least two crystalline forms, an orthorhombic and a monoclinic structure, with the

latter being based on a tetrameric arrangement of molecules.[2][3][4]

Crystal Structure Data
The crystallographic data for the two known polymorphs of molybdenum pentafluoride are

summarized below for comparative analysis.

Orthorhombic Structure
The orthorhombic phase of MoF₅ is characterized by a two-dimensional layered structure.[3][5]
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Crystallographic Parameter Value

Crystal System Orthorhombic

Space Group Immm (No. 71)

Lattice Parameters a = 3.73 Å

b = 4.43 Å

c = 9.41 Å

α = β = γ = 90°

Unit Cell Volume 155.47 Å³

Formula Units (Z) 2

Calculated Density 4.08 g/cm³

Table 1: Crystallographic data for the orthorhombic structure of Molybdenum Pentafluoride.[3]

In this structure, the molybdenum (Mo⁵⁺) atom is coordinated to eight fluoride (F¹⁻) ions,

forming a network of corner and edge-sharing MoF₈ hexagonal bipyramids. The Mo-F bond

distances in this configuration range from 1.89 to 2.21 Å.[3][5]

Monoclinic Structure
The monoclinic form of MoF₅ is characterized by discrete tetrameric clusters.[4]

Crystallographic Parameter Value

Crystal System Monoclinic

Space Group C2/m

Table 2: Crystallographic data for the monoclinic structure of Molybdenum Pentafluoride.[4]

In this structure, there are two inequivalent Mo⁵⁺ sites. Each molybdenum atom is bonded to

six fluorine atoms, forming corner-sharing MoF₆ octahedra. The Mo-F bond distances are in the

range of 1.82-2.07 Å.[4]
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Experimental Protocols
Synthesis of Molybdenum Pentafluoride
Molybdenum pentafluoride can be synthesized through several routes. One common method

involves the reaction of molybdenum metal with molybdenum hexafluoride.[2]

Reaction: Mo + 5 MoF₆ → 6 MoF₅

Another preparative route is the reduction of molybdenum hexafluoride with reagents such as

phosphorus trifluoride or tungsten hexacarbonyl.[2] Alternatively, direct fluorination of

molybdenum metal at elevated temperatures (900 °C) can yield MoF₅.[2]

A detailed experimental procedure for the synthesis via the reaction of molybdenum and

molybdenum hexafluoride would generally involve the following steps:

A stoichiometric amount of molybdenum metal powder is placed in a reaction vessel made of

a corrosion-resistant material (e.g., nickel or Monel).

The reactor is evacuated and heated to remove any adsorbed moisture and oxygen.

A controlled amount of molybdenum hexafluoride gas is introduced into the heated reactor.

The reaction is allowed to proceed at a specific temperature and pressure for a set duration

to ensure complete conversion.

The product, molybdenum pentafluoride, is then collected by sublimation or distillation

under vacuum.

Crystal Structure Determination by X-ray Diffraction
The determination of the crystal structure of molybdenum pentafluoride is typically achieved

through single-crystal X-ray diffraction. The general workflow for this experimental technique is

as follows:

Crystal Growth: Single crystals of MoF₅ suitable for X-ray diffraction are grown, often by slow

sublimation of the crude product.

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is

rotated. Data is typically collected at low temperatures to minimize thermal vibrations.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The positions of the atoms within the unit cell are

then determined using computational methods (e.g., direct methods or Patterson synthesis).

The structural model is then refined to achieve the best possible fit to the experimental data.

Visualizations
The following diagrams illustrate key structural features of molybdenum pentafluoride.

Tetrameric Cluster of [MoF5]4

Mo Mo Mo Mo
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Caption: A simplified 2D representation of the tetrameric [MoF₅]₄ cluster.
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Coordination Environment of Mo in Orthorhombic MoF5
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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